![molecular formula C17H24ClN5O2 B1602561 Arginine-4M-betana hydrochloride salt CAS No. 61876-75-3](/img/structure/B1602561.png)
Arginine-4M-betana hydrochloride salt
Overview
Description
Chemical Reactions Analysis
Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The effects of Arg.HCl on opalescence of IgG solutions result from its unique structure .Scientific Research Applications
Liver Disease Therapeutics
Betaine, a component of Arginine-4M-betana hydrochloride salt, has been extensively studied for its therapeutic effects on liver diseases. It functions as a crucial methyl donor and restores methionine homeostasis in cells . This has implications for treating conditions like alcoholic hepatic steatosis and non-alcoholic fatty liver disease, where betaine’s role in reducing liver steatosis and protecting liver cells from apoptosis has been demonstrated .
Cardiovascular Health
Another significant application of betaine is in cardiovascular health, particularly in regulating homocysteine levels in the blood . Elevated homocysteine is a known risk factor for cardiovascular diseases, and betaine’s role in homocysteine metabolism can help mitigate this risk, making it a valuable compound in cardiovascular research .
Sports Nutrition and Performance Enhancement
In sports science, Arginine-4M-betana hydrochloride salt can be researched for its potential to enhance athletic performance. Betaine is known to act as an osmolyte, helping to maintain cellular fluid balance during high-intensity exercises and potentially improving endurance and strength .
Neurological Disorders
Research into neurological disorders can benefit from the application of betaine due to its neuroprotective properties. It may aid in the treatment of conditions like depression and cognitive decline by contributing to the methylation process, which is crucial for neurotransmitter synthesis and brain function .
Metabolic Syndrome and Obesity
Betaine’s role in lipid metabolism makes it a compound of interest in the study of metabolic syndrome and obesity. It can influence lipid levels and distribution in the body, which is essential for understanding and treating these metabolic conditions .
Oncology Research
The methyl donor properties of betaine also extend to oncology research, where DNA methylation plays a role in gene expression and cancer development. Betaine could be investigated for its potential to affect epigenetic mechanisms and cancer cell metabolism .
Gastrointestinal Health
Betaine’s osmoprotective effects are also relevant in gastrointestinal health, particularly in protecting the intestinal lining and maintaining gut integrity. This has implications for research into gastrointestinal disorders and the gut-brain axis .
Dermatological Applications
In dermatology, betaine’s moisturizing and protective properties make it a compound worth investigating for skin health. It can be researched for its efficacy in treating dry skin conditions and enhancing the protective barrier of the skin .
Mechanism of Action
Target of Action
The primary targets of Arginine-4M-betana hydrochloride salt are likely to be similar to those of its individual components, arginine and betaine. Arginine, an essential amino acid, is physiologically active in the L-form . Betaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms .
Mode of Action
Arginine-4M-betana hydrochloride salt’s mode of action is likely a combination of the actions of arginine and betaine. Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO . Betaine functions physiologically as an important osmoprotectant and methyl group donor . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .
Biochemical Pathways
Betaine is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine . Most of these reactions occur in the mitochondria . The demethylation reaction converts homocysteine to methionine . Arginine is the key enzyme that catalyzes the hydrolysis of L-arginine, a semi-essential amino acid, into L-ornithine and urea .
Pharmacokinetics
The choice of a particular salt formulation is based on numerous factors such as api chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
Result of Action
The molecular and cellular effects of Arginine-4M-betana hydrochloride salt’s action are likely to be a combination of the effects of arginine and betaine. Several studies show that betaine protects against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins . Additionally, it can significantly prevent/attenuate progressive liver injury by preserving gut integrity and adipose function .
Action Environment
The action, efficacy, and stability of Arginine-4M-betana hydrochloride salt can be influenced by various environmental factors. For instance, the presence of the substrate protein affects the quaternary structure of αB-crystallin, causing its disassembly . This is inextricably linked to the anti-aggregation activity of αB-crystallin, which in turn affects its PPI with the target protein . Furthermore, the natural betaine has superior functional properties compared to its synthetic analogue, and its use is preferred by the industry .
Future Directions
The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20;/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21);1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLBAGMRDLTBD-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585068 | |
Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginine-4M-betana hydrochloride salt | |
CAS RN |
61876-75-3 | |
Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Arginine 4-methoxy β-naphthylamidehydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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